Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
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Overview
Description
Methyl 8-thia-2-azaspiro[45]decane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H17NO2S·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic structure.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various nitrogen-containing derivatives .
Scientific Research Applications
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-thia-1-azaspiro[4.5]decane hydrochloride
- 8-oxa-1-azaspiro[4.5]decane hydrochloride
- 1-azaspiro[4.4]nonane hydrochloride
Uniqueness
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZWHQUYPNHHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCSCC2)CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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